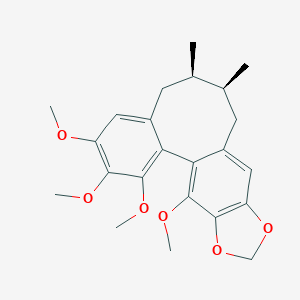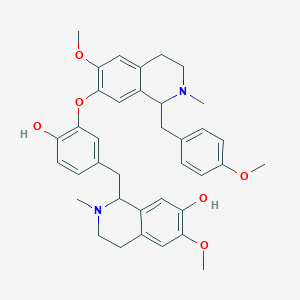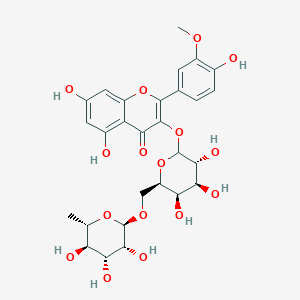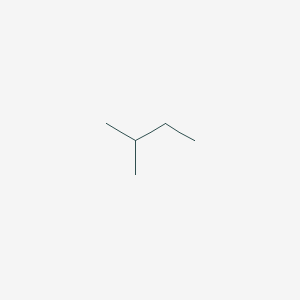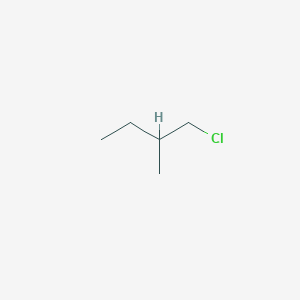
1-Chlor-2-methylbutan
Übersicht
Beschreibung
1-Chloro-2-methylbutane, with the chemical formula C5H11Cl, is a chlorinated hydrocarbon. It appears as a colorless liquid with a characteristic odor. This compound is a primary alkyl halide, where a chlorine atom is attached to the second carbon of a butane chain . It has limited solubility in water and is primarily used in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds.
Chemical Research: Researchers use it to study substitution and elimination reactions, providing insights into reaction mechanisms and kinetics.
Wirkmechanismus
Target of Action
1-Chloro-2-methylbutane is a halogenated organic building block .
Mode of Action
The mode of action of 1-Chloro-2-methylbutane is primarily through its reactivity in chemical reactions. For instance, it can be used to generate Grignard reagents . Grignard reagents are powerful tools in organic chemistry, often used in the formation of carbon-carbon bonds .
Pharmacokinetics
It’s primarily used in laboratory settings for chemical reactions .
Result of Action
The result of 1-Chloro-2-methylbutane’s action is the formation of new compounds. For example, it can be used to synthesize partially optically active (-)-alkylphenylcarbinols and partially optically active secondary carbinols .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Chloro-2-methylbutane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, 1-Chloro-2-methylbutane can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methylbutane can be compared with other similar compounds:
2-Chloro-2-methylbutane: This compound has the chlorine atom attached to the second carbon but differs in the position of the methyl group.
1-Chloro-3-methylbutane: Here, the chlorine atom is attached to the first carbon, and the methyl group is on the third carbon.
1-Chloro-2-methylbutane stands out due to its specific structure, which influences its reactivity and applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
1-chloro-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAKWOFEHSYKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883245 | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-13-7 | |
| Record name | 1-Chloro-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 1-chloro-2-methylbutane in scientific research?
A1: 1-Chloro-2-methylbutane exists as two enantiomers due to the chiral center at the second carbon atom. This chirality is particularly important in studying asymmetric synthesis and understanding the stereochemistry of reactions. For example, research has focused on using the Grignard reagent derived from (+)-1-chloro-2-methylbutane to investigate asymmetric reductions of ketones. [, ] This research provides valuable insights into stereoselective synthesis and the influence of chiral reagents on reaction outcomes.
Q2: Can spectroscopic techniques be used to differentiate between different isomers of 1-chloro-2-methylbutane?
A3: Yes, spectroscopic techniques are valuable tools for studying 1-chloro-2-methylbutane. Infrared and Raman spectroscopy, combined with normal coordinate analysis, have been used to characterize the vibrational modes and distinguish between different isomers of the molecule. [] Additionally, Raman optical activity (ROA) spectroscopy can distinguish between enantiomers based on their differential interaction with polarized light. Researchers have used ROA to study the conformer-dependent C-Cl stretching vibrations in 1-chloro-2-methylbutane. []
Q3: How does 1-chloro-2-methylbutane interact with helical polymers in solution?
A4: Research has shown that (S)-1-chloro-2-methylbutane can induce a preference for a specific helical sense in poly(n-hexyl isocyanate), a helical polymer. [] This preference is detectable through circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules. By studying the changes in CD signal upon adding achiral or racemic cosolvents to solutions containing the polymer and (S)-1-chloro-2-methylbutane, researchers can quantify preferential solvation effects and gain insights into the interactions between the chiral solvent and the polymer. []
Q4: Are there any computational studies on 1-chloro-2-methylbutane?
A5: Yes, computational chemistry plays a role in understanding the properties of 1-chloro-2-methylbutane. Specifically, the atom dipole interaction model has been employed to calculate chirality parameters and simulate Raman optical activity spectra for this molecule. [] These simulations provide valuable insights into the vibrational modes and chiroptical properties of 1-chloro-2-methylbutane, complementing experimental observations and aiding in the interpretation of spectroscopic data.
Q5: What are the applications of 1-chloro-2-methylbutane in organic synthesis?
A6: 1-Chloro-2-methylbutane serves as a useful alkylating agent in organic synthesis. For instance, it has been used in the alkylation reactions of benzene and p-xylene. [] The product distribution in these reactions is influenced by factors like steric hindrance from the 2-methylbutyl group and the activity of the chosen catalyst. Understanding these factors allows chemists to control the selectivity of alkylation reactions and synthesize desired products more efficiently. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


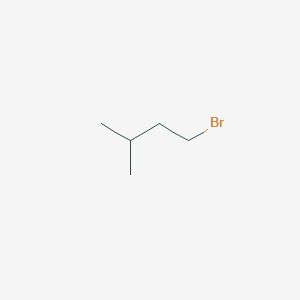
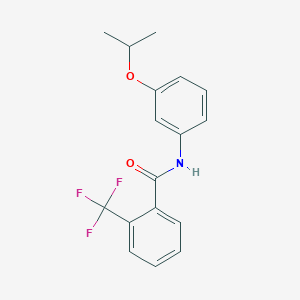
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
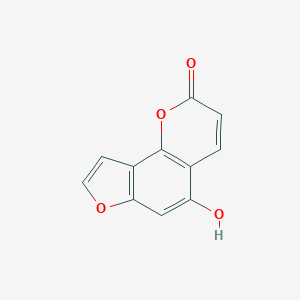

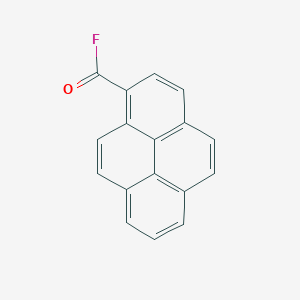

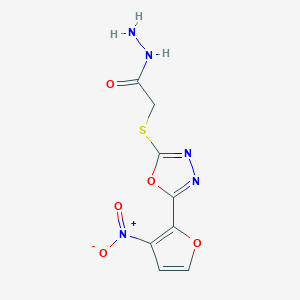
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
